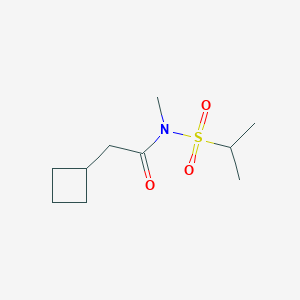
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea, also known as DFO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea in anticancer activity involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This compound has also been found to induce oxidative stress and DNA damage in cancer cells. In Alzheimer's disease, this compound binds to amyloid plaques and forms a stable complex that can be detected through imaging techniques.
Biochemical and Physiological Effects
This compound has been found to have low toxicity in vitro and in vivo studies. It has been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for imaging and therapeutic applications in neurological diseases. This compound has also been found to have good stability and solubility, which are important properties for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea in lab experiments include its high purity, good stability, and low toxicity. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for research on 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea. In medicinal chemistry, further studies are needed to optimize the structure-activity relationship of this compound and develop more potent analogs for anticancer activity. In material science, this compound can be used as a building block for the synthesis of functionalized polymers and metal-organic frameworks with potential applications in catalysis and sensing. In environmental science, this compound can be further developed as a fluorescent probe for detecting heavy metal ions in water. In neurological diseases, this compound can be further studied as an imaging and therapeutic agent for detecting and treating amyloid plaques.
Méthodes De Synthèse
The synthesis of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea involves the reaction between 2-fluoroaniline and 3,5-dimethyl-4-isocyanato-oxazole in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in high purity.
Applications De Recherche Scientifique
1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use as an imaging agent for detecting amyloid plaques in Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of functionalized polymers and metal-organic frameworks. In environmental science, this compound has been used as a fluorescent probe for detecting heavy metal ions in water.
Propriétés
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(2-fluorophenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-8-12(9(2)19-16-8)17(3)13(18)15-11-7-5-4-6-10(11)14/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKWORZDOBTWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)

![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)


![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)

![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)

![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
